molecular formula C7H6N4 B1612090 N'-Cyanopyridine-4-carboximidamide CAS No. 23275-43-6

N'-Cyanopyridine-4-carboximidamide

Cat. No.: B1612090
CAS No.: 23275-43-6
M. Wt: 146.15 g/mol
InChI Key: CVKYVZBBRAKHPE-UHFFFAOYSA-N
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Description

N’-Cyanopyridine-4-carboximidamide is a chemical compound with the molecular formula C7H6N4. It is known for its applications in various fields, including pharmaceuticals and agrochemicals. The compound is characterized by the presence of a cyano group and a carboximidamide group attached to a pyridine ring, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Cyanopyridine-4-carboximidamide typically involves the reaction of 4-cyanopyridine with suitable reagents under controlled conditions. One common method includes the use of carbodiimide anions, which react with α,β-unsaturated imines in a cascade [4 + 2] annulation/aromatization sequence . This method is efficient and provides a convenient route to the desired product.

Industrial Production Methods

Industrial production of N’-Cyanopyridine-4-carboximidamide often employs large-scale synthetic routes that ensure high yield and purity. The use of photoredox catalysis has been explored for the chemodivergent benzylation of 4-cyanopyridines, which can be adapted for the production of N’-Cyanopyridine-4-carboximidamide .

Chemical Reactions Analysis

Types of Reactions

N’-Cyanopyridine-4-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of photoredox catalysis can lead to the formation of benzylated pyridines .

Scientific Research Applications

N’-Cyanopyridine-4-carboximidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-Cyanopyridine-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can undergo single-electron transfer (SET) reduction to form kinetically stable dearomatized radical anions, which can then couple with other radicals. This process is crucial for its reactivity and functionalization in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-Cyanopyridine-4-carboximidamide is unique due to its specific combination of functional groups, which imparts distinct reactivity and applications compared to other cyanopyridine derivatives .

Properties

IUPAC Name

N'-cyanopyridine-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c8-5-11-7(9)6-1-3-10-4-2-6/h1-4H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKYVZBBRAKHPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=NC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40599408
Record name N'-Cyanopyridine-4-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23275-43-6
Record name N'-Cyanopyridine-4-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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